molecular formula C19H21N3O2 B5381179 N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea

Cat. No. B5381179
M. Wt: 323.4 g/mol
InChI Key: YEOQQXNALWVRJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea, commonly known as MPB or N-phenyl-N'-(4-pyrrolidinyl)benzylurea, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPB is a urea derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The exact mechanism of action of MPB is not fully understood, but it is believed to act as a dopamine D1 receptor antagonist. This means that it blocks the activity of dopamine at D1 receptors, which are involved in reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
MPB has been shown to have a number of biochemical and physiological effects, including reducing the release of dopamine in the brain, decreasing locomotor activity, and reducing the reinforcing effects of drugs of abuse. It has also been shown to have anxiolytic effects, meaning that it can reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MPB in lab experiments is its specificity for dopamine D1 receptors, which allows researchers to investigate the specific role of these receptors in various processes. However, one limitation is that MPB has a relatively short half-life, which can make it difficult to study the long-term effects of the drug.

Future Directions

There are a number of potential future directions for research on MPB. One area of interest is investigating its potential as a treatment for drug addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms underlying its effects on dopamine receptors and other neurotransmitter systems. Finally, there may be potential for developing new derivatives of MPB with improved pharmacological properties.

Synthesis Methods

MPB can be synthesized using a variety of methods, including the reaction of N-phenylbenzylamine with pyrrolidin-2-one in the presence of a suitable catalyst. Other methods include the reaction of N-phenylbenzylamine with 2-oxo-1-pyrrolidinecarboxylic acid or the reaction of N-phenylbenzylamine with 1,4-dibromo-2-butene followed by treatment with pyrrolidin-2-one.

Scientific Research Applications

MPB has been used extensively in scientific research, particularly in the field of neuroscience. It has been shown to have a number of potential applications, including as a tool for studying the role of dopamine receptors in the brain, as well as for investigating the mechanisms underlying addiction and drug abuse.

properties

IUPAC Name

1-(2-methylphenyl)-3-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-14-5-2-3-6-17(14)21-19(24)20-13-15-8-10-16(11-9-15)22-12-4-7-18(22)23/h2-3,5-6,8-11H,4,7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOQQXNALWVRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=CC=C(C=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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